molecular formula C21H17BrFN3 B11441746 2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441746
M. Wt: 410.3 g/mol
InChI Key: UILVVJHHWJUEJL-UHFFFAOYSA-N
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Description

2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the phenyl ring, along with the imidazo[1,2-a]pyridine core, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for synthesizing imidazo[1,2-a]pyridines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis or other environmentally benign methods to ensure high efficiency and minimal waste. The use of solid support catalysts, such as aluminum oxide or titanium tetrachloride, can also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, as a cyclin-dependent kinase inhibitor, it can interfere with the cell cycle by inhibiting the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. As a calcium channel blocker, it can modulate calcium ion flow in cells, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and fluorine atoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H17BrFN3

Molecular Weight

410.3 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H17BrFN3/c1-13-6-3-4-8-18(13)24-21-20(16-12-15(22)10-11-17(16)23)25-19-9-5-7-14(2)26(19)21/h3-12,24H,1-2H3

InChI Key

UILVVJHHWJUEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

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